molecular formula C10H21N3 B8445891 Methyl-[1-(1-methylazetidin-3-yl)piperidin-4-yl]amine

Methyl-[1-(1-methylazetidin-3-yl)piperidin-4-yl]amine

Cat. No. B8445891
M. Wt: 183.29 g/mol
InChI Key: MBSJWMUZFWOEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-[1-(1-methylazetidin-3-yl)piperidin-4-yl]amine is a useful research compound. Its molecular formula is C10H21N3 and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-[1-(1-methylazetidin-3-yl)piperidin-4-yl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-[1-(1-methylazetidin-3-yl)piperidin-4-yl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

N-methyl-1-(1-methylazetidin-3-yl)piperidin-4-amine

InChI

InChI=1S/C10H21N3/c1-11-9-3-5-13(6-4-9)10-7-12(2)8-10/h9-11H,3-8H2,1-2H3

InChI Key

MBSJWMUZFWOEHC-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2CN(C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]azetidine-1-carboxylate (2.49 g) in tetrahydrofuran (100 ml) was added lithium aluminium hydride (930 mg) while stirring in an ice bath, followed by stirring under a nitrogen atmosphere in an ice bath for 10 min and at room temperature for 10 min. The reaction mixture was refluxed under a nitrogen atmosphere for 1.5 hrs. The reaction mixture was cooled in an ice bath, and then water (0.93 ml), a 5N aqueous solution of sodium hydroxide (0.93 ml), and water (4.65 ml) were added thereto in this order, followed by stirring at room temperature for 24 hrs. The insoluble portion was filtered off and washed with ethyl acetate to give a filtrate, which was concentrated to provide the titled compound (1.07 g, 83.4%) as a pale yellow oil.
Name
tert-butyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]azetidine-1-carboxylate
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.93 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.65 mL
Type
reactant
Reaction Step Two
Yield
83.4%

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